molecular formula C11H11N3S2 B2502039 5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097904-33-9

5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2502039
CAS RN: 2097904-33-9
M. Wt: 249.35
InChI Key: GNDKDUAEKCVASS-UHFFFAOYSA-N
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Description

Efficient Synthesis of Thienopyrimidinones

The study presented in paper describes an efficient synthesis method for 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones. The process involves a consecutive method starting with an aza-Wittig reaction of iminophosphorane with aromatic isocyanate to yield carbodiimide, followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate.

Ligands for PET Imaging of nAChRs

Paper explores the synthesis of novel racemic 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives, which show high in vitro binding affinity at nicotinic acetylcholine receptors (nAChRs). The (-)-enantiomers demonstrated greater binding affinity than the (+)-enantiomers. The most promising compounds were radiolabeled for potential use in positron emission tomography (PET) imaging of nAChRs. In vivo studies in rodents and baboons indicated enantioselectivity, with one compound showing promise for human studies.

Carbapenams from Pyrrole

In paper , the synthesis of azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole is discussed. The general approach involves substitution at the 2- and 5-carbon atoms of pyrrole, catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives, and cyclization. The process favors the formation of cis-2,5-disubstituted pyrrolidines and exhibits high facial stereoselectivity when the nitrogen atom bears a tert-butoxycarbonyl substituent.

Pyridothienotriazolopyrimidinones Synthesis

The research in paper presents the preparation of new pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones. The synthesis involves heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate, followed by nucleophilic displacement with hydrazine and cyclocondensation with orthoesters.

Characterization of Tetrahydropyridothienopyrimidinones

Paper details the synthesis and characterization of 7-Benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones. The compounds were synthesized by base-catalyzed reactions of nucleophilic reagents with carbodiimides, which were obtained via the aza-Wittig reaction. Analytical and spectroscopic techniques were used for characterization, and crystal structure determination was performed to understand the influence of structural modifications on molecular geometry and conformation.

Scientific Research Applications

Heterocyclic Scaffold Development

The design and synthesis of new scaffolds for drug discovery and chemical biology are a critical area of research. A study by Ameen (2014) detailed the synthesis of hexa and tetra-propargylated pyrido[4′,3′:4,5]thieno[2,3-d]-pyrido[4″’,3″’:4″,5″]thieno[2″,3″:4′,5′] pyrimido[1′,2′:4,5]pyrazino[1,2-a]pyrimidines. These compounds were synthesized through the reaction of hepta-annulated heterocyclic systems with propargyl bromide, demonstrating the compound's utility as a versatile scaffold for functionalized 1,2,3-triazoles and attached biomolecules, underscoring its potential in the development of complex molecular architectures for pharmaceutical applications (Ameen, 2014).

Antimicrobial and Anti-inflammatory Agents

Derivatives of the thienopyrimidine class have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anti-inflammatory agents. These compounds exhibited remarkable activity against fungi, bacteria, and inflammation, highlighting the therapeutic potential of thienopyrimidine derivatives in treating infections and inflammatory conditions (Tolba et al., 2018).

Antimicrobial Activity

The quest for new antimicrobial agents continues to be a priority due to the rising threat of drug-resistant pathogens. Research by Candia et al. (2017) on spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed moderate and selective activity against Gram-positive bacterial strains. This study provided insights into the physicochemical properties influencing antimicrobial activity and cytotoxicity, suggesting these compounds could serve as leads for developing new antibacterial drugs (Candia et al., 2017).

Synthesis and Characterization

The synthesis and characterization of new chemical entities remain fundamental to advancing scientific knowledge and application. El Azab and Elkanzi (2014) reported on the synthesis and characterization of compounds derived from thieno[d]pyrimidines, leading to the formation of isolated and fused thieno[d]pyrimidine derivatives. This work not only expands the chemical space of thieno[d]pyrimidine derivatives but also opens up new avenues for the exploration of their potential applications in various fields of research (El Azab & Elkanzi, 2014).

Safety and Hazards

The safety and hazards of thienopyrimidine derivatives would depend on the specific compound and its biological activity. Some thienopyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines .

Future Directions

Thienopyrimidine derivatives continue to attract considerable interest in medicinal chemistry due to their therapeutic potential . Future research may focus on developing more effective thienopyrimidine derivatives and understanding their mechanisms of action .

properties

IUPAC Name

4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S2/c1-2-15-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDKDUAEKCVASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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